![molecular formula C9H10ClN3O B2382704 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 2007917-52-2](/img/structure/B2382704.png)
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, also known as CTM-PP, is a small molecule that has been studied extensively for its potential applications in the fields of medicine and biochemistry. CTM-PP is a highly versatile molecule that has been used in a variety of laboratory experiments, including the synthesis of more complex molecules and the development of drugs. In addition, CTM-PP has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Mechanism of Action
The mechanism of action of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 (CYP) 2C9, which is involved in the metabolism of various drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, including CYP2C19 and CYP3A4.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of various enzymes, including CYP2C9, CYP2C19, and CYP3A4. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the metabolism of drugs. Furthermore, this compound has been shown to have a weak estrogenic activity, which may be involved in its effects on the body.
Advantages and Limitations for Lab Experiments
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a highly versatile molecule that can be used in a variety of laboratory experiments. Its advantages include its ability to inhibit the activity of various enzymes, its weak estrogenic activity, and its potential applications in the synthesis of more complex molecules and the development of drugs. Its limitations include its low solubility in water and its potential to cause side effects in humans.
Future Directions
The potential future directions for 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of more complex molecules and the development of drugs. In addition, further studies on its potential side effects in humans are needed. Furthermore, further studies on its potential applications in biochemistry, physiology, and pharmacology are also needed. Finally, further studies on its solubility in water and its potential to interact with other molecules are also needed.
Synthesis Methods
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can be synthesized using a variety of methods, including the condensation of 2-chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine with formaldehyde in the presence of sodium hydroxide. This reaction results in the formation of a Schiff base, which is then reduced with sodium borohydride to form this compound. Other synthesis methods include the reaction of 2-chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine with ethyl acetoacetate, followed by reduction with sodium borohydride.
Scientific Research Applications
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been studied extensively for its potential applications in the fields of medicine and biochemistry. In particular, this compound has been studied for its potential applications in the synthesis of more complex molecules and the development of drugs. This compound has also been used in a variety of laboratory experiments, including the synthesis of proteins and the study of enzyme kinetics. In addition, this compound has been studied for its potential applications in biochemistry, physiology, and pharmacology.
properties
IUPAC Name |
4-chloro-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2)5-6(10)11-4-12-7(5)13(3)8(9)14/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKGAYOVBAXDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN=C2Cl)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


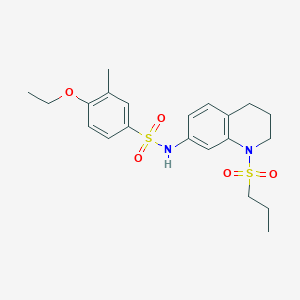
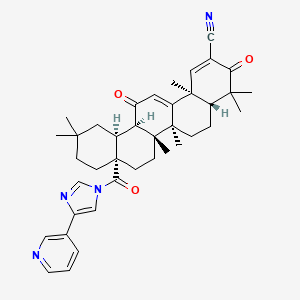
![Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382625.png)
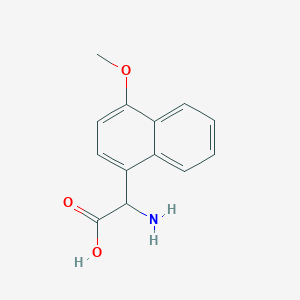

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)
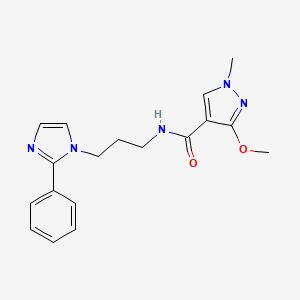
![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)
![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)
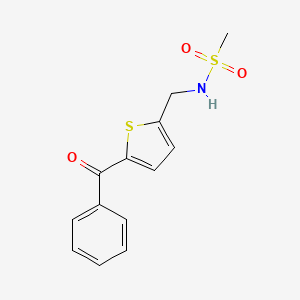

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)
![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)